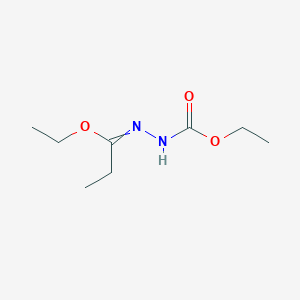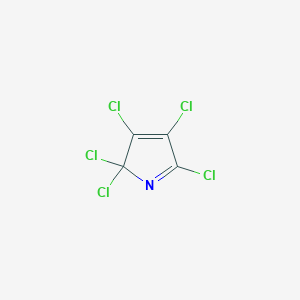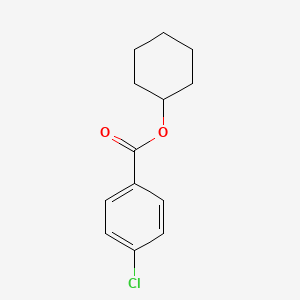
Cyclohexyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of cyclohexanol and 4-chlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-chlorobenzoate can be synthesized through the esterification reaction between cyclohexanol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent, such as sulfuric acid or a catalyst like p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclohexyl 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Cyclohexanol and 4-chlorobenzoic acid.
Reduction: Cyclohexyl 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing cyclohexanol and 4-chlorobenzoic acid, which may exert their effects through various biochemical pathways. The chlorine atom in the 4-chlorobenzoate moiety can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Cyclohexyl 4-chlorobenzoate can be compared with other similar compounds, such as:
Cyclohexyl benzoate: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4-Chlorobenzoic acid: Contains the same benzoate moiety but lacks the cyclohexyl group, leading to different applications and reactivity.
Cyclohexyl 4-chlorobenzyl alcohol:
This compound is unique due to the presence of both the cyclohexyl and 4-chlorobenzoate moieties, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
58435-20-4 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
cyclohexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
InChI Key |
XYZQVOFIZXZLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
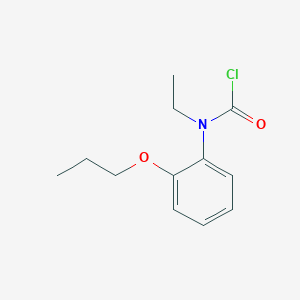
silane](/img/structure/B14614565.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)

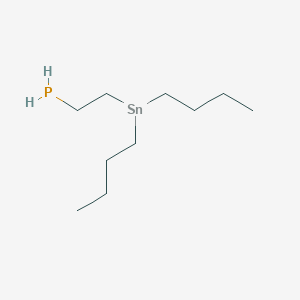
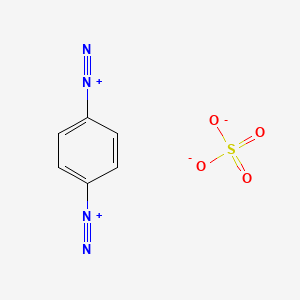

![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)


